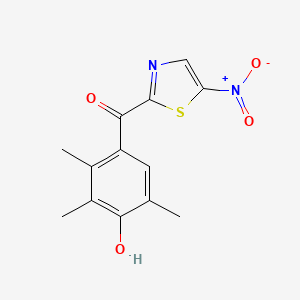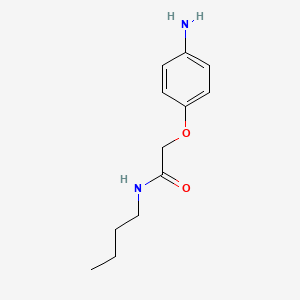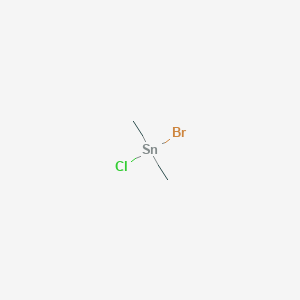
Stannane, bromochlorodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bromochlorodimethyl- is an organotin compound with the chemical formula C2H6BrClSn It is a derivative of stannane (SnH4) where two hydrogen atoms are replaced by methyl groups, one by a bromine atom, and one by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannane, bromochlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of stannane, bromochlorodimethyl- often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation and purification to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Stannane, bromochlorodimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different organotin species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation and Reduction Reactions: Products can range from different oxidation states of tin compounds to fully reduced stannanes.
Aplicaciones Científicas De Investigación
Stannane, bromochlorodimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various organotin compounds that have applications in catalysis, materials science, and as stabilizers in plastics.
Mecanismo De Acción
The mechanism of action of stannane, bromochlorodimethyl- involves its ability to form stable complexes with various substrates. The molecular targets and pathways include:
Coordination with Nucleophiles: The tin atom can coordinate with nucleophiles, facilitating substitution reactions.
Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.
Comparación Con Compuestos Similares
Dimethyltin Dichloride (C2H6Cl2Sn): Similar in structure but lacks the bromine atom.
Tributyltin Hydride (C12H28Sn): Another organotin compound with different alkyl groups.
Stannane (SnH4): The parent compound with all hydrogen atoms.
Propiedades
Número CAS |
54182-25-1 |
|---|---|
Fórmula molecular |
C2H6BrClSn |
Peso molecular |
264.13 g/mol |
Nombre IUPAC |
bromo-chloro-dimethylstannane |
InChI |
InChI=1S/2CH3.BrH.ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CPKHKWSGXDZMSB-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


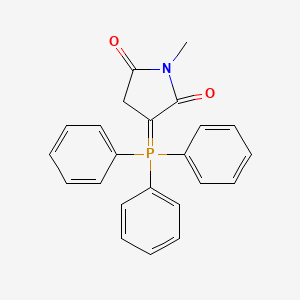
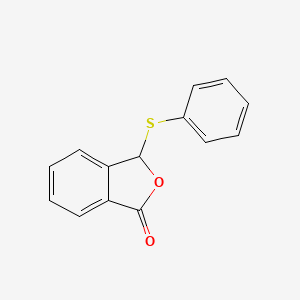
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



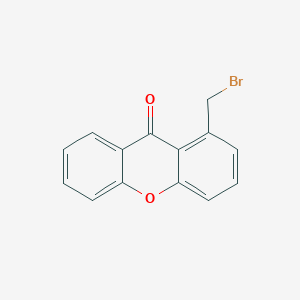

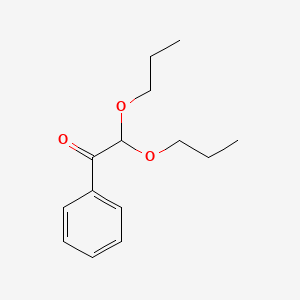
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
